molecular formula C17H16ClN5O2 B2797657 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-ethoxybenzamide CAS No. 1005306-10-4

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-ethoxybenzamide

Cat. No. B2797657
CAS RN: 1005306-10-4
M. Wt: 357.8
InChI Key: HVZKDSXVPQAPRP-UHFFFAOYSA-N
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Description

“N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-ethoxybenzamide” is a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom, and an amide group, which is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring and the amide group would significantly influence its structure. These groups may participate in hydrogen bonding and other intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The tetrazole ring is known to participate in various reactions, including substitutions and additions. The amide group can also undergo several reactions, including hydrolysis and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure and the intermolecular forces between its molecules .

Scientific Research Applications

Structural Analysis and Docking Studies

Research on similar tetrazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, has involved detailed structural analysis using X-ray crystallography. These studies have shown that tetrazole rings in these compounds are generally planar and that the aryl rings at specific positions do not exhibit conjugation with the tetrazole groups. Molecular docking studies have been conducted to understand the interaction of these molecules with enzymes like cyclooxygenase-2, indicating potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Synthesis and Biological Activity

A compound closely related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-ethoxybenzamide was used as a starting compound for synthesizing various derivatives. These derivatives were then screened for biological activities like lipase and α-glucosidase inhibition, demonstrating the potential for biological and pharmacological applications of similar compounds (Bekircan et al., 2015).

Serotonin Receptor Antagonism

Research on derivatives of 4-amino-5-chloro-2-ethoxybenzamides, which are structurally related to the compound , has identified certain derivatives as potent serotonin-3 (5-HT3) receptor antagonists. These findings are significant for understanding the neurological and pharmacological implications of these compounds (Harada et al., 1995).

Dopamine Receptor Studies

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-ethoxybenzamide and its analogs have been used as probes in studies investigating the density of dopamine D(4) receptors in the rat striatum, indicating their utility in neuropharmacological research (Colabufo et al., 2001).

Tritium Labeling and Stereochemical Analysis

The compound has been subject to tritium labeling, facilitating its use in biological studies, particularly in the study of C-C chemokine receptor 1 (CCR1) antagonists. This research provides insights into the compound's potential in immunological studies (Hong et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves the compound binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific experimental data, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has unique physical or chemical properties, it could be studied for potential uses in materials science or other fields .

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-2-25-15-9-3-12(4-10-15)17(24)19-11-16-20-21-22-23(16)14-7-5-13(18)6-8-14/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZKDSXVPQAPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-ethoxybenzamide

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